molecular formula C21H23N3O3S2 B2921611 4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide CAS No. 1396687-25-4

4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2921611
CAS No.: 1396687-25-4
M. Wt: 429.55
InChI Key: FJIZPZHZTHETRQ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by a dimethylsulfamoyl group at the 4-position of the benzene ring and dual substitution at the amide nitrogen: a pyridin-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl chain.

Structurally similar benzamides are documented in oncology and diagnostic imaging. For example, sigma receptor-targeting benzamides (e.g., [¹²⁵I]PIMBA) bind prostate cancer cells with high affinity (Kd = 5.80 nM) . Additionally, benzamides like CHMFL-PDGFR-159 inhibit PDGFRα kinase (IC₅₀ = 1.2 nM), highlighting the therapeutic relevance of this scaffold .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-23(2)29(26,27)20-9-7-18(8-10-20)21(25)24(13-11-19-6-4-14-28-19)16-17-5-3-12-22-15-17/h3-10,12,14-15H,11,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIZPZHZTHETRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the benzamide intermediate with dimethylsulfamoyl chloride under basic conditions.

    Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

    Incorporation of the Thiophen-2-ylethyl Group: The final step involves the addition of the thiophen-2-ylethyl group through a coupling reaction, such as a Suzuki or Heck coupling.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Coupling Reactions: The thiophen-2-ylethyl group allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups or extend the molecular framework.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Target/Application Key Data Reference
[¹²⁵I]PIMBA 3-Iodo-4-methoxybenzamide, piperidinyl ethyl chain Sigma receptors (prostate cancer imaging) Kd = 5.80 nM, Bmax = 1800 fmol/mg protein
CHMFL-PDGFR-159 4-(Pyridin-3-yl)pyrimidinyl, acrylamido methyl PDGFRα kinase inhibition IC₅₀ = 1.2 nM; >1000-fold selectivity over other kinases
[18F]BA3 Thiophen-3-yl, fluoropropanamido HDAC1/2 imaging (brain) High brain uptake (SUV = 2.5 at 60 min)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Diethylsulfamoyl, nitrophenyl thiazole Unknown (structural analog) N/A
2-(N-Ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide Ethylsulfonamido, ethoxy-methylphenyl Undisclosed (structural analog) ChemSpider ID: 878732-15-1

Key Comparative Insights

Substituent Effects on Target Binding: The dimethylsulfamoyl group in the target compound may enhance interactions with sulfonamide-binding pockets compared to methoxy ([¹²⁵I]PIMBA) or diethylsulfamoyl () groups.

Selectivity in Kinase Inhibition :

  • CHMFL-PDGFR-159 achieves high selectivity for PDGFRα via its pyridin-3-yl-pyrimidine substituent, a feature absent in the target compound. The latter’s pyridin-3-ylmethyl group may instead favor sigma receptor binding, as seen in prostate cancer ligands .

Pharmacokinetic Considerations :

  • Radiotracers like [18F]BA3 leverage fluorinated groups for PET imaging, whereas the target compound’s dimethylsulfamoyl and thiophene groups may confer longer half-life but lower blood-brain barrier penetration compared to [18F]BA3’s compact fluoropropanamido group .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step coupling of pyridin-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine to a dimethylsulfamoyl benzoyl chloride precursor, similar to methods in for 2-methylbenzamide derivatives .

Biological Activity

4-(Dimethylsulfamoyl)-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound with potential implications in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a dimethylsulfamoyl group, a pyridine moiety, and a thiophene ring, which may contribute to its biological activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H21N3O4S\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{4}\text{S}

Key Features:

  • Dimethylsulfamoyl Group : Known for its role in enhancing solubility and bioavailability.
  • Pyridine Ring : Often associated with various pharmacological activities.
  • Thiophene Ring : Contributes to the electronic properties and potential interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The mechanism may include:

  • Enzyme Inhibition : Binding to active sites of enzymes, potentially altering their activity.
  • Receptor Modulation : Interacting with receptor sites, influencing signaling pathways.

Antitumor Activity

Recent studies have investigated the antitumor properties of similar compounds in the class of sulfamoyl benzamides. Compounds with structural similarities have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, derivatives were tested against various cancer cell lines, revealing IC50 values indicative of their potency:

CompoundCell LineIC50 (µM)
Compound AHCC8276.26 ± 0.33
Compound BNCI-H3586.48 ± 0.11

These results suggest that modifications in the chemical structure can significantly affect biological activity .

Antimicrobial Properties

Compounds featuring similar functional groups have demonstrated antimicrobial properties against a range of pathogens. The specific interactions with DNA and the ability to intercalate into nucleic acid structures have been noted as mechanisms for antimicrobial action. For example, studies have shown that certain derivatives bind effectively to AT-rich regions in DNA, inhibiting DNA-dependent enzymes .

Case Studies

  • Antitumor Efficacy : A study focusing on sulfamoyl benzamide derivatives found that compounds exhibiting similar structural characteristics showed significant antitumor activity across multiple cancer cell lines. The results indicated that these compounds could serve as potential leads for new cancer therapies.
  • Antimicrobial Activity : Research on dicationic molecules revealed that compounds with similar structural motifs were effective against various pathogens, showcasing broad-spectrum antimicrobial activity.

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